4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
4-Benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic pyrrolidinone derivative characterized by a benzoyl group at position 4, a 2-(diethylamino)ethyl substituent at position 1, and a pyridin-2-yl moiety at position 3. This compound is part of a broader class of 3-hydroxy-pyrrol-2-one derivatives studied for their inhibitory activity against proteolytic enzymes, such as matriptase, which is implicated in cancer progression and inflammatory diseases . Its structure combines hydrophobic (benzoyl), hydrophilic (hydroxy), and basic (diethylaminoethyl) functionalities, enabling interactions with diverse biological targets.
Properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-3-24(4-2)14-15-25-19(17-12-8-9-13-23-17)18(21(27)22(25)28)20(26)16-10-6-5-7-11-16/h5-13,19,26H,3-4,14-15H2,1-2H3/b20-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTGXMCAUGUEHI-CZIZESTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C25H29N3O3
- Molecular Weight : 425.52 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The presence of the pyridine ring and the diethylamino group suggests potential interactions with neurotransmitter receptors and other cellular targets.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds with similar structures have shown significant inhibition against various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the range of 0.2 to 10 µM, indicating potent anticancer effects compared to standard treatments like doxorubicin .
Neuroprotective Effects
There is evidence suggesting that this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. The diethylamino moiety is particularly relevant, as it may enhance blood-brain barrier permeability, allowing for central nervous system effects .
Case Studies
- In Vitro Studies : A study investigated the effects of similar compounds on A549 and MCF-7 cell lines, reporting IC50 values ranging from 3.0 µM to 22.54 µM for different derivatives. These findings suggest that modifications in the chemical structure can significantly alter biological activity .
- Apoptosis Induction : Flow cytometry analyses indicated that some derivatives lead to increased apoptosis rates in cancer cells, with one study reporting a 39.4% increase in apoptosis for a related compound .
Data Table: Biological Activity Summary
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have demonstrated that derivatives of pyrrolone compounds can possess significant antibacterial and antifungal activities. The presence of the pyridine moiety enhances these properties by facilitating interactions with microbial targets .
- Neuropharmacological Effects : The diethylamino group suggests potential activity at neurotransmitter receptors, particularly in modulating dopamine and norepinephrine pathways. This could have implications for treating disorders such as depression and anxiety .
Antimicrobial Evaluation
A study conducted on similar pyrrolone derivatives highlighted their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds were evaluated using disc diffusion methods, showing promising results that indicate their potential as antimicrobial agents .
Neuropharmacological Research
Research exploring the effects of structurally related compounds on neurotransmitter transporters revealed that they exhibit high affinity for dopamine and norepinephrine transporters. This suggests that derivatives like 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one could be developed into therapeutic agents for mood disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties are influenced by modifications to its core structure. Below is a detailed comparison with analogs reported in the literature.
Substituent Variations at Position 1 (Aminoalkyl Chains)
- Longer chains (e.g., propyl in ) may alter spatial orientation in enzyme active sites .
Substituent Variations at Position 4 (Aroyl Groups)
- Impact : Electron-withdrawing groups (e.g., nitro, fluoro) on the benzoyl ring () may enhance binding affinity through polar interactions, while alkoxy groups (e.g., ethoxy in ) improve lipophilicity .
Substituent Variations at Position 5 (Aromatic Moieties)
- Impact : Pyridinyl groups () contribute to π-π stacking and hydrogen bonding, whereas bulky substituents (e.g., tert-butyl in ) may hinder enzyme access .
Preparation Methods
Core Pyrrolidinone Ring Formation
The pyrrolidinone core is typically constructed via intramolecular cyclization of γ-ketoamide precursors. A common approach involves reacting N-substituted succinimide derivatives with nucleophiles under basic conditions. For example, treatment of 3-oxo-N-(pyridin-2-yl)succinimide with 2-(diethylamino)ethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C yields the pyrrolidinone intermediate . This step requires precise stoichiometric control to avoid over-alkylation, with yields averaging 65–72% .
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by ring closure via elimination of water. Density functional theory (DFT) calculations suggest that the pyridin-2-yl group stabilizes the transition state through π-π interactions, enhancing regioselectivity .
Introduction of the benzoyl group is achieved via Friedel-Crafts acylation or direct electrophilic substitution . A optimized protocol involves treating the pyrrolidinone intermediate with benzoyl chloride (1.2 equiv) in the presence of aluminum trichloride (AlCl₃, 1.5 equiv) in dichloromethane (DCM) at −10°C . The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, yielding 80–85% purity before chromatography .
Critical Parameters :
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Temperature control (−10°C to 0°C) minimizes side reactions such as over-acylation.
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AlCl₃ acts as a Lewis acid to activate the carbonyl electrophile.
Hydroxylation at the 3-Position
The 3-hydroxy group is introduced via 1,3-hydroxy rearrangement , a method adapted from sulfur ylide chemistry . The intermediate is treated with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and sodium hydride) in dimethylformamide (DMF) at 60°C for 6 hours. This step proceeds with 90–95% efficiency, as confirmed by high-performance liquid chromatography (HPLC) .
Mechanistic Pathway :
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Sulfur ylide attacks the carbonyl oxygen, forming a betaine intermediate.
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Intramolecular proton transfer triggers a -sigmatropic shift, relocating the hydroxyl group to the 3-position .
Functionalization with Diethylaminoethyl Side Chain
The diethylaminoethyl moiety is installed via Mitsunobu reaction or alkylation . A preferred method involves reacting the hydroxyl-bearing intermediate with 2-(diethylamino)ethyl chloride (1.5 equiv) in the presence of potassium carbonate (K₂CO₃) and 18-crown-6 in acetonitrile at reflux (82°C) . The reaction achieves 70–75% yield, with excess alkylating agent recycled to improve efficiency .
Optimization Note :
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Crown ethers enhance the solubility of K₂CO₃, accelerating the reaction rate.
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Monitoring by thin-layer chromatography (TLC) every 30 minutes prevents over-alkylation.
Final Purification and Characterization
Purification :
Crude product is purified via flash chromatography (silica gel, eluent: DCM/methanol 95:5 → 90:10) followed by recrystallization from ethanol/water (4:1). Final purity exceeds 98% as verified by HPLC .
Analytical Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, benzoyl-H), 5.32 (s, 1H, OH), 4.21 (t, J = 6.4 Hz, 2H, N-CH₂), 3.02–2.75 (m, 6H, diethylamino-H) .
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HRMS (ESI+) : m/z calculated for C₂₂H₂₅N₃O₃ [M+H]⁺: 379.1896; found: 379.1899 .
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are typically employed?
- Methodological Answer : The compound can be synthesized via base-assisted cyclization , a common strategy for pyrrol-2-one derivatives. Key steps include:
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Cyclization : Reacting a hydroxyl-pyrrolidone precursor with a benzoyl-containing electrophile under basic conditions (e.g., KOH/EtOH) to form the fused ring system .
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Substitution : Introducing the diethylaminoethyl group via alkylation of the pyrrole nitrogen using 2-(diethylamino)ethyl chloride in anhydrous THF under reflux .
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Purification : Column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol yields the pure product .
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Yield Optimization : Typical yields range from 44% to 86%, depending on substituent reactivity and purification efficiency .
- Example Reaction Table :
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Cyclization | KOH, EtOH, reflux | 46–63% | Column chromatography (EtOAc/PE) |
| Alkylation | 2-(Diethylamino)ethyl chloride, THF, reflux | 44–67% | Recrystallization (EtOH) |
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : A multi-technique approach is used:
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NMR Spectroscopy : and NMR confirm substituent positions and ring conformation. For example, the pyridinyl proton typically appears at δ 8.5–9.0 ppm, while the hydroxyl proton resonates near δ 12.0 ppm .
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FTIR : A broad O–H stretch (~3200 cm) and carbonyl peaks (1650–1750 cm) validate functional groups .
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HRMS : Exact mass analysis confirms the molecular formula (e.g., [M+H] calculated for C _{28} _3 _3 $: 394.2124) .
- Example Spectral Data Table :
| Technique | Key Peaks/Values | Interpretation |
|---|---|---|
| NMR | δ 8.7 (d, pyridinyl H), δ 12.1 (s, OH) | Pyridinyl and hydroxyl groups present |
| FTIR | 1675 cm (C=O), 3200 cm (O–H) | Carbonyl and hydroxyl confirmed |
Advanced Research Questions
Q. What experimental strategies can resolve contradictory spectral data (e.g., unexpected NMR peaks) observed during characterization?
- Methodological Answer : Contradictions often arise from solvent effects , tautomerism , or impurities . Strategies include:
- Variable Temperature NMR : Resolve dynamic tautomerism (e.g., keto-enol equilibria) by acquiring spectra at 25°C and −40°C .
- Deuterium Exchange : Identify exchangeable protons (e.g., OH/NH) by adding DO .
- HPLC Purity Analysis : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection to quantify impurities .
Q. How can reaction conditions be optimized to improve the yield of the target compound, particularly in introducing the diethylaminoethyl group?
- Methodological Answer :
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Alkylation Optimization :
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Use a large excess of alkylating agent (2.5 equiv.) to drive the reaction .
-
Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the pyrrole nitrogen .
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Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
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Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .
- Example Optimization Table :
| Variable | Tested Conditions | Yield Improvement |
|---|---|---|
| Alkylating Agent | 1.5 vs. 2.5 equiv. | +22% yield |
| Catalyst | With/without TBAB | +15% yield |
Q. What computational or experimental methods are used to predict or validate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to identify binding affinities .
- In Vitro Assays : Measure enzyme inhibition (e.g., IC) via fluorescence-based assays using purified recombinant proteins .
- Metabolic Stability : Use liver microsomes and LC-MS to evaluate oxidative degradation pathways .
Data Contradiction Analysis
- Case Study : Discrepancies in reported melting points (e.g., 138–140°C vs. 256–258°C for similar derivatives) may stem from polymorphism or solvent traces . Mitigate by:
- DSC Analysis : Confirm thermal behavior and phase transitions .
- Repeated Recrystallization : Use mixed solvents (e.g., EtOH/HO) to isolate pure polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
